molecular formula C11H12ClNO3 B12601541 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide CAS No. 650628-86-7

2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide

Katalognummer: B12601541
CAS-Nummer: 650628-86-7
Molekulargewicht: 241.67 g/mol
InChI-Schlüssel: NYKAUQGZSHXIFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a chloro group, an acetamide group, and a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide typically involves the reaction of 2-chloro-4-nitrophenyl acetamide with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and a solvent like tetrahydrofuran . The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly reductants, such as glucose, in alkaline medium has also been explored for the synthesis of related compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and zinc in the presence of hydrochloric acid are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.

Eigenschaften

CAS-Nummer

650628-86-7

Molekularformel

C11H12ClNO3

Molekulargewicht

241.67 g/mol

IUPAC-Name

2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H,13,14)

InChI-Schlüssel

NYKAUQGZSHXIFI-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)C2=CC=C(C=C2)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.